2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a bromophenyl group, and a dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 3-bromophenylacetic acid can be converted to its corresponding α-haloketone, which then undergoes cyclization with an amide to form the oxazole ring.
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Thioether Formation: : The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
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Acetamide Formation: : The final step involves the coupling of the thioether oxazole with 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine to form the acetamide linkage. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to the formation of reduced derivatives with different biological activities.
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Substitution: : The bromophenyl group is a site for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives or dehalogenated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
The compound’s structural features suggest potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these possibilities, with studies focusing on its interaction with biological targets.
Industry
In the pharmaceutical industry, derivatives of this compound could be developed as drug candidates. Its unique structure might also find applications in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and bromophenyl group are likely involved in binding interactions, while the thioether and acetamide linkages may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-((5-phenyl)oxazol-2-yl)thioacetamide: Lacks the bromine and dioxin moieties, potentially resulting in different biological activities.
2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-phenylacetamide: Contains a chlorophenyl group instead of a bromophenyl group, which may alter its reactivity and biological properties.
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylacetamide: Similar structure but without the dioxin moiety, which could affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromophenyl and dioxin moieties in 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide makes it unique compared to its analogs. These groups may confer distinct electronic properties and steric effects, influencing its reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-13-3-1-2-12(8-13)17-10-21-19(26-17)27-11-18(23)22-14-4-5-15-16(9-14)25-7-6-24-15/h1-5,8-10H,6-7,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAZMZQRVGVEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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